

The BX048 Magnet: A Technical Guide for Research Applications

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Compound of Interest		
Compound Name:	BX048	
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This technical guide provides a comprehensive overview of the **BX048** magnet, a high-performance neodymium-iron-boron (NdFeB) permanent magnet. Designed for researchers, scientists, and drug development professionals, this document details the magnet's core specifications and explores its application in key experimental protocols, including targeted drug delivery, magnetic-activated cell sorting (MACS), and the construction of magnetic tweezers for single-molecule studies.

Core Specifications of the BX048 Magnet

The **BX048** is a powerful, block-shaped rare-earth magnet with the following technical specifications, summarized for clarity and comparison.

Table 1: Physical and Magnetic Properties of the **BX048** Magnet



Property	Value	Unit
Material	Neodymium-Iron-Boron (NdFeB)	-
Grade	N42	-
Dimensions (L x W x T)	1 x 1/4 x 1/2	inches
Dimensions (L x W x T)	25.4 x 6.35 x 12.7	mm
Magnetization Direction	Through Thickness	-
Plating/Coating	Nickel-Copper-Nickel (Ni-Cu- Ni)	-
Weight	0.542 (15.37)	oz (g)
Pull Force (Case 1)	~18.71	lbs
Surface Field	~5876	Gauss
Maximum Operating Temperature	80 (176)	°C (°F)

Applications in Biomedical Research and Drug Development

The strong, uniform magnetic field generated by the **BX048** magnet makes it a valuable tool in a variety of laboratory applications. Below are detailed methodologies for three key experimental areas.

Targeted Drug Delivery with Magnetic Nanoparticles

Neodymium magnets like the **BX048** are instrumental in guiding drug-loaded magnetic nanoparticles (MNPs) to a specific target site within a biological system, thereby increasing therapeutic efficacy and minimizing off-target effects.

This protocol outlines the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), loading them with the chemotherapeutic drug doxorubicin (DOX), and targeting them to a cancer cell culture using an external magnetic field.

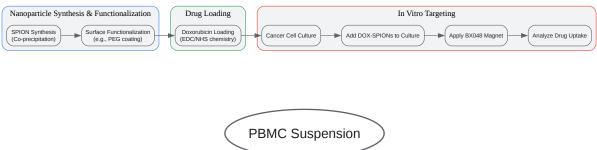
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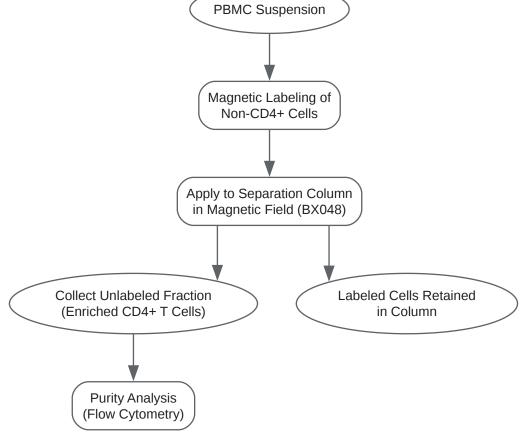




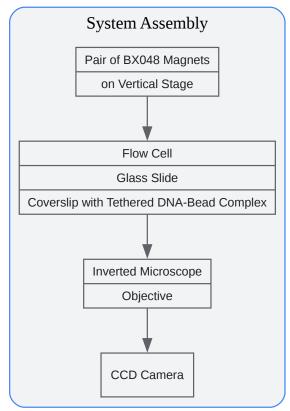
- Synthesis of SPIONs: Co-precipitation is a common method for synthesizing SPIONs. Briefly, a solution of iron(III) chloride and iron(II) chloride is prepared in a 2:1 molar ratio in deionized water. This solution is added dropwise to a heated, stirring solution of sodium hydroxide. The resulting black precipitate of Fe3O4 nanoparticles is washed multiple times with deionized water and ethanol and then dried.
- Surface Functionalization: To enhance biocompatibility and provide a scaffold for drug
 attachment, the SPIONs are coated with a polymer, such as polyethylene glycol (PEG). This
 is achieved by dispersing the SPIONs in a solution containing a PEG derivative with a
 functional group (e.g., carboxyl or amine) that can be used for drug conjugation.
- Drug Loading: Doxorubicin is loaded onto the functionalized SPIONs. For carboxylated SPIONs, the carboxylic acid groups are activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), followed by the addition of doxorubicin, which forms a covalent bond with the activated surface. The drug-loaded nanoparticles (DOX-SPIONs) are then purified to remove any unloaded drug.
- In Vitro Targeting:
 - Cancer cells (e.g., HeLa cells) are cultured in a petri dish.
 - The DOX-SPIONs are added to the cell culture medium.
 - A **BX048** magnet is placed underneath the petri dish at the desired target location.
 - The magnetic field from the BX048 magnet attracts and concentrates the DOX-SPIONs at the target site, enhancing the local concentration of the drug and promoting its uptake by the cancer cells.
 - The efficacy of the targeted delivery can be assessed by imaging the fluorescence of doxorubicin within the cells at the target site compared to non-target areas.

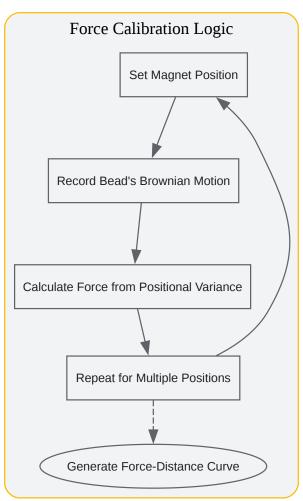












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